3-[4-Oxo-5-(3-phenylprop-2-en-1-ylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
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Overview
Description
3-[4-Oxo-5-(3-phenylprop-2-en-1-ylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid is a complex organic compound with a unique structure that includes a thiazolidine ring, a phenylprop-2-en-1-ylidene group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-Oxo-5-(3-phenylprop-2-en-1-ylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid typically involves the reaction of thiazolidine derivatives with phenylprop-2-en-1-ylidene compounds under specific conditions. One common method involves the use of sodium methoxide as a base in methanol at room temperature for several hours . This reaction leads to the formation of polyfunctional δ-diketones, which can be further processed to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-[4-Oxo-5-(3-phenylprop-2-en-1-ylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.
Substitution: The phenylprop-2-en-1-ylidene group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the phenylprop-2-en-1-ylidene moiety.
Scientific Research Applications
3-[4-Oxo-5-(3-phenylprop-2-en-1-ylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocycles.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug development and biochemical studies.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-Oxo-5-(3-phenylprop-2-en-1-ylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid involves its interaction with specific molecular targets. The thiazolidine ring and phenylprop-2-en-1-ylidene group can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl) phenoxy] acetamide: This compound shares structural similarities and has been studied for its potential as an EGFR/VEGFR-2 inhibitor.
3-oxo-3-phenylpropanenitrile: Another related compound used in the synthesis of polyfunctional δ-diketones.
Uniqueness
3-[4-Oxo-5-(3-phenylprop-2-en-1-ylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid is unique due to its combination of a thiazolidine ring and a phenylprop-2-en-1-ylidene group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H13NO3S2 |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
3-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
InChI |
InChI=1S/C15H13NO3S2/c17-13(18)9-10-16-14(19)12(21-15(16)20)8-4-7-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,17,18)/b7-4+,12-8- |
InChI Key |
FCFWOZQHXOJVMA-JHLWKMQHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C\2/C(=O)N(C(=S)S2)CCC(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=S)S2)CCC(=O)O |
Origin of Product |
United States |
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